molecular formula C5H7NO2S B13272271 1-(1,3-Thiazol-2-yl)ethane-1,2-diol

1-(1,3-Thiazol-2-yl)ethane-1,2-diol

Cat. No.: B13272271
M. Wt: 145.18 g/mol
InChI Key: NRQHVNDGGUQYGE-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-yl)ethane-1,2-diol is a heterocyclic compound containing a thiazole ring. The thiazole ring is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Thiazol-2-yl)ethane-1,2-diol can be synthesized through several methods. One common method involves the reaction of 2-aminothiazole with glyoxal in the presence of a base. The reaction typically occurs under mild conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Thiazol-2-yl)ethane-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1,3-Thiazol-2-yl)ethane-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-yl)ethane-1,2-diol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane and interfere with essential cellular processes .

Comparison with Similar Compounds

1-(1,3-Thiazol-2-yl)ethane-1,2-diol can be compared with other thiazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H7NO2S

Molecular Weight

145.18 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)ethane-1,2-diol

InChI

InChI=1S/C5H7NO2S/c7-3-4(8)5-6-1-2-9-5/h1-2,4,7-8H,3H2

InChI Key

NRQHVNDGGUQYGE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C(CO)O

Origin of Product

United States

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